molecular formula C44H78N8O5Si4 B018106 Silyl-methotrexate CAS No. 109736-06-3

Silyl-methotrexate

Cat. No.: B018106
CAS No.: 109736-06-3
M. Wt: 911.5 g/mol
InChI Key: GCABLDMNTCWHGO-XIFFEERXSA-N
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Description

Bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate: is a complex organic compound that features multiple silyl groups and a pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate typically involves multiple steps:

    Formation of the pteridine core: This step involves the condensation of appropriate precursors to form the pteridine ring system.

    Introduction of silyl groups: The tert-butyl(dimethyl)silyl groups are introduced through silylation reactions using reagents such as tert-butyl(dimethyl)silyl chloride.

    Coupling reactions: The pteridine core is then coupled with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine core.

    Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the pteridine ring.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups in place of the silyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound for drug development.

    Fluorescent Probes: Due to its pteridine core, it could be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

    Materials Science: The compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate involves its interaction with molecular targets such as enzymes or receptors. The silyl groups and pteridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)amine: Another silyl-containing compound with different steric and electronic properties.

    Pteridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The unique combination of silyl groups and a pteridine core in bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate gives it distinct properties that are not found in other similar compounds. This includes its potential for use in a wide range of applications, from catalysis to drug development.

Properties

CAS No.

109736-06-3

Molecular Formula

C44H78N8O5Si4

Molecular Weight

911.5 g/mol

IUPAC Name

bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C44H78N8O5Si4/c1-41(2,3)58(14,15)50-37-35-36(48-40(49-37)51-59(16,17)42(4,5)6)45-28-31(46-35)29-52(13)32-24-22-30(23-25-32)38(54)47-33(39(55)57-61(20,21)44(10,11)12)26-27-34(53)56-60(18,19)43(7,8)9/h22-25,28,33H,26-27,29H2,1-21H3,(H,47,54)(H2,45,48,49,50,51)/t33-/m0/s1

InChI Key

GCABLDMNTCWHGO-XIFFEERXSA-N

SMILES

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C

Synonyms

N,N,O,O-tetrakis(tert-butyldimethylsilyl)methotrexate
silyl-methotrexate

Origin of Product

United States

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